Lenvatinib mesylate

Catalog No.
S548156
CAS No.
857890-39-2
M.F
C22H23ClN4O7S
M. Wt
523.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenvatinib mesylate

CAS Number

857890-39-2

Product Name

Lenvatinib mesylate

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid

Molecular Formula

C22H23ClN4O7S

Molecular Weight

523.0 g/mol

InChI

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4)

InChI Key

HWLFIUUAYLEFCT-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide, 4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, E 7080, E-7080, lenvatinib, Lenvima

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O

Description

The exact mass of the compound Lenvatinib mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibiting Key Signaling Pathways

Lenvatinib mesylate exerts its anti-tumor effects by inhibiting several key RTKs, including:

  • Vascular endothelial growth factor (VEGF) receptors: These receptors are essential for promoting the growth of new blood vessels, which tumors require for nutrient supply and waste removal. By blocking VEGF signaling, lenvatinib mesylate disrupts the process of tumor angiogenesis, hindering tumor growth and spread [].
  • Fibroblast growth factor (FGF) receptors: FGF signaling also contributes to tumor angiogenesis and progression. Lenvatinib mesylate's ability to inhibit these receptors further restricts the tumor's ability to establish a blood supply and grow [].

These dual targeting properties of lenvatinib mesylate make it a potent inhibitor of tumor growth and a promising candidate for cancer therapy.

Ongoing Research and Development

Lenvatinib mesylate is currently approved for the treatment of various cancers, including:

  • Differentiated thyroid carcinoma
  • Hepatocellular carcinoma (liver cancer)
  • Renal cell carcinoma (kidney cancer)
  • Combination therapies: Researchers are studying the efficacy of combining lenvatinib mesylate with other anti-cancer drugs or therapies to potentially improve treatment outcomes [].
  • Overcoming resistance mechanisms: Cancers can develop resistance to therapies over time. Scientific research is investigating ways to overcome resistance to lenvatinib mesylate and improve its long-term effectiveness [].
  • Precision medicine: Identifying specific patient populations who may benefit most from lenvatinib mesylate treatment based on their tumor characteristics is another area of ongoing research [].

Lenvatinib mesylate is a potent receptor tyrosine kinase inhibitor primarily used in oncology for treating various cancers, particularly differentiated thyroid cancer that is refractory to radioactive iodine treatment. The compound's chemical name is 4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide methanesulfonate, and its empirical formula is C22H23ClN4O7S. Lenvatinib mesylate appears as a white powder and exhibits low solubility in water but is more soluble in organic solvents such as acetic acid and dimethylformamide .

Lenvatinib mesylate acts as a multi-targeted kinase inhibitor. It primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are involved in angiogenesis (blood vessel formation) [, ]. By blocking VEGFRs, lenvatinib mesylate disrupts the tumor's ability to create new blood vessels, hindering its growth and spread [, ]. Additionally, lenvatinib inhibits other signaling pathways crucial for tumor progression, including those mediated by fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptor (PDGFR) [].

Lenvatinib mesylate is associated with various side effects, including hypertension, fatigue, diarrhea, and proteinuria (excess protein in urine) []. Clinical trials have documented severe adverse events like gastrointestinal bleeding and blood clots []. Lenvatinib mesylate is classified as a pregnancy category D drug due to the potential for birth defects [].

Lenvatinib mesylate undergoes various metabolic reactions in the body, primarily through cytochrome P450 3A4 and aldehyde oxidase pathways. The main metabolic process includes demethylation, oxidation, and glutathione conjugation. The predominant metabolite identified in human plasma is the demethylated form of lenvatinib, while the excretion of lenvatinib occurs mainly through feces (approximately 64%) and urine (approximately 25%) following administration .

Lenvatinib functions by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. It targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and other kinases such as KIT and RET. This inhibition disrupts signaling pathways essential for cancer cell proliferation, migration, and survival, making it effective against various tumors .

The synthesis of lenvatinib mesylate involves several steps that include the construction of its quinoline backbone followed by the introduction of functional groups such as the chloro and carbamoyl moieties. Specific synthetic routes may vary, but typically involve:

  • Formation of the quinoline structure.
  • Introduction of the cyclopropylcarbamoyl group.
  • Finalization through mesylation to yield lenvatinib mesylate .

Lenvatinib mesylate is primarily indicated for:

  • Treatment of locally recurrent or metastatic, progressive radioactive iodine-refractory differentiated thyroid cancer.
  • It has also shown efficacy in other malignancies, including renal cell carcinoma and hepatocellular carcinoma when used in combination therapies .

Several compounds exhibit similar mechanisms of action or therapeutic applications as lenvatinib mesylate. Below is a comparison with notable compounds:

Compound NameMechanism of ActionIndicationsUnique Features
SorafenibMulti-kinase inhibitor targeting RAF/VEGF pathwaysRenal cell carcinoma, hepatocellular carcinomaFirst oral multi-kinase inhibitor approved for cancer
RegorafenibMulti-kinase inhibitor affecting angiogenesisColorectal cancer, gastrointestinal stromal tumorsTargets multiple kinases involved in tumor progression
PazopanibInhibits VEGF receptorsRenal cell carcinomaSelectively inhibits VEGF receptors with fewer side effects compared to others

Lenvatinib's unique structure allows it to effectively inhibit a broader range of receptor tyrosine kinases compared to these similar compounds, making it particularly effective against certain types of tumors resistant to other therapies .

Lenvatinib mesylate exhibits a complex polymorphic landscape with multiple crystal forms that have been extensively characterized through X-ray crystallography and complementary analytical techniques [1] [2]. The molecular formula of lenvatinib mesylate is C₂₂H₂₃ClN₄O₇S with a molecular weight of 522.96 g/mol [3] [4]. The compound exists as a methanesulfonate salt of the free base lenvatinib, which enhances its pharmaceutical properties compared to the parent compound [4] [5].
The crystal structure characterization has revealed that lenvatinib mesylate adopts different molecular conformations depending on the specific polymorphic form. Single crystal X-ray diffraction studies have provided detailed insights into the three-dimensional arrangements of molecules within the crystal lattice [1] [2]. The quinoline and phenoxy moieties in the lenvatinib molecule can adopt various orientations, leading to conformational polymorphism that significantly influences the solid-state properties [1] [2].

Thermal analysis using differential scanning calorimetry and thermogravimetric analysis has been instrumental in characterizing the thermal behavior of different crystal forms [6] [7]. The decomposition temperatures typically occur above 250°C for most forms, with distinct endothermic and exothermic events corresponding to phase transitions and decomposition processes [8] [9].

Polymorphic Forms

Polymorph A (LEM-A)

Polymorph A represents one of the two main anhydrous forms of lenvatinib mesylate and crystallizes in the triclinic space group P-1 [1] [2]. This polymorphic form has been characterized through single crystal X-ray diffraction, revealing its complete crystal structure for the first time [1] [2]. LEM-A exhibits specific powder X-ray diffraction patterns that serve as fingerprints for its identification and quantification [1] [2].

The molecular conformation in LEM-A shows the lenvatinib cation adopting a specific geometry that facilitates particular intermolecular interactions within the crystal lattice [1] [2]. The thermal stability of LEM-A has been evaluated, demonstrating its suitability for pharmaceutical applications under normal storage conditions [1] [2]. Solubility studies indicate that LEM-A exhibits relatively low aqueous solubility compared to other forms, which has implications for bioavailability and formulation development [1] [2].

The crystal packing in LEM-A is stabilized by a network of hydrogen bonds involving the urea group, quinoline nitrogen, and carboxamide functionalities [1] [2]. These intermolecular interactions contribute to the overall stability of the crystal form and influence its physical properties such as dissolution rate and mechanical behavior [1] [2].

Polymorph C (LEM-C)

Polymorph C is recognized as the most thermodynamically stable form of lenvatinib mesylate and crystallizes in the monoclinic space group P21/c [1] [2]. This form has been extensively studied due to its significance as the commercially preferred polymorph for pharmaceutical formulations [10] [1]. The crystal structure of LEM-C was determined for the first time through single crystal X-ray diffraction analysis, providing crucial information about its molecular arrangement [1] [2].

The stability of LEM-C under various environmental conditions has been thoroughly investigated, confirming its superiority over other polymorphic forms in terms of chemical and physical stability [10] [1]. The compound maintains its crystalline integrity under high humidity conditions and elevated temperatures, making it suitable for long-term pharmaceutical storage [10] [1].

LEM-C exhibits the lowest aqueous solubility among the polymorphic forms, which presents both advantages and challenges in pharmaceutical development [1] [2]. While the low solubility contributes to better chemical stability, it may require specific formulation strategies to achieve adequate bioavailability [1] [2]. The dissolution properties of LEM-C have been characterized in various media, providing essential data for formulation optimization [1] [2].

The molecular packing in LEM-C involves strong intermolecular hydrogen bonding networks that contribute to its enhanced stability [1] [2]. The crystal structure analysis reveals specific arrangements of the methanesulfonate counter-ions that facilitate the formation of a stable crystal lattice [1] [2].

Pseudopolymorphic Forms

Hydrate Form (LEM-H)

The hydrate form of lenvatinib mesylate (LEM-H) represents a significant pseudopolymorphic variant that incorporates water molecules into the crystal lattice structure [1] [2]. This monohydrate form has been characterized through comprehensive crystallographic analysis, revealing the specific positions and interactions of water molecules within the crystal structure [1] [2].

The formation of LEM-H occurs under specific humidity and temperature conditions, and the hydrate exhibits distinct physical and chemical properties compared to the anhydrous forms [1] [2]. Thermogravimetric analysis demonstrates a characteristic weight loss corresponding to the departure of water molecules at elevated temperatures [1] [2]. The dehydration process typically occurs in a single step, indicating that all water molecules occupy equivalent crystallographic positions [1] [2].

The stability of LEM-H under various relative humidity conditions has been investigated, showing that the hydrate form is stable under normal atmospheric conditions but may transform to anhydrous forms under low humidity environments [1] [2]. This transformation behavior is crucial for understanding the storage requirements and shelf-life predictions of pharmaceutical formulations containing this form [1] [2].

Water molecules in LEM-H participate in hydrogen bonding networks that connect lenvatinib cations and methanesulfonate anions, creating a three-dimensional supramolecular architecture [1] [2]. These water-mediated interactions contribute to the unique solubility and dissolution characteristics of the hydrate form [1] [2].

Isostructural Solvates (LEM-H-EA and LEM-H-THF)

The discovery of isostructural solvates LEM-H-EA (ethyl acetate solvate) and LEM-H-THF (tetrahydrofuran solvate) represents a remarkable example of pseudopolymorphism in lenvatinib mesylate [1] [2]. These solvates maintain essentially identical crystal structures despite incorporating different solvent molecules, demonstrating the flexible nature of the lenvatinib mesylate crystal lattice [1] [2].

Both solvates exhibit similar powder X-ray diffraction patterns with only minor differences in peak positions and intensities, reflecting their isostructural nature [1] [2]. The solvent molecules occupy equivalent positions in the crystal lattice and participate in similar intermolecular interactions, explaining the structural similarity [1] [2].

The thermal behavior of both solvates shows that they readily lose their incorporated solvent molecules upon heating, transforming into polymorph B (LEM-B) [1] [2]. This desolvation process occurs at relatively low temperatures and provides a convenient method for preparing LEM-B, which is otherwise difficult to obtain directly [1] [2].

Stability studies reveal that both LEM-H-EA and LEM-H-THF are relatively unstable under ambient conditions, with spontaneous solvent loss occurring over time [1] [2]. This instability necessitates careful storage conditions and limits their practical pharmaceutical applications [1] [2]. However, their ability to transform into LEM-B makes them valuable intermediates in solid-state form development [1] [2].

X-Ray Diffraction Patterns and Analysis

X-ray powder diffraction (XRPD) serves as the primary analytical technique for identifying and characterizing the various crystal forms of lenvatinib mesylate [10] [1] [2]. Each polymorphic and pseudopolymorphic form exhibits a unique diffraction pattern that serves as a fingerprint for qualitative and quantitative analysis [10] [1] [2].

Form X demonstrates characteristic peaks at 2θ values of 22.84° ± 0.2°, 20.16° ± 0.2°, and 9.46° ± 0.2°, with additional peaks at 14.52° ± 0.2°, 24.86° ± 0.2°, and 18.92° ± 0.2° [10]. Form M exhibits distinctive peaks at 11.30° ± 0.2°, 6.1° ± 0.2°, 15.2° ± 0.2°, 17.9° ± 0.2°, 23.5° ± 0.2°, 21.8° ± 0.2°, 7.9° ± 0.2°, 10.1° ± 0.2°, and 22.8° ± 0.2° [11].

Form VN1 shows characteristic peaks at approximately 6.80°, 15.92°, 25.07°, 26.41°, and 29.04° ± 0.20° degrees 2-theta, with additional peaks at 8.30°, 10.70°, 11.64°, 19.26°, 19.83°, 20.86°, and 21.51° ± 0.20° degrees 2-theta [12] [13]. Form XI displays peaks at 5.73° ± 0.2° and 8.03° ± 0.2° [14] [15].

The XRPD analysis has been complemented by single crystal X-ray diffraction studies for LEM-A and LEM-C, providing complete structural information including unit cell parameters, space group determination, and atomic coordinates [1] [2]. These structural data enable detailed analysis of molecular conformations, packing arrangements, and intermolecular interactions [1] [2].

Raman spectroscopy has been employed as a complementary technique for monitoring solid-state transformations and identifying different polymorphic forms [6] [7]. The combination of XRPD and Raman spectroscopy provides comprehensive characterization capabilities for solid-state form screening and stability studies [6] [7].

Intermolecular Interactions and Packing Arrangements

The crystal structures of lenvatinib mesylate polymorphs and pseudopolymorphs are stabilized by complex networks of intermolecular interactions [1] [2] [5]. Hydrogen bonding represents the primary stabilizing force, involving multiple donor and acceptor sites within the lenvatinib molecule and the methanesulfonate counter-ion [1] [2] [5].

The urea group in lenvatinib serves as both a hydrogen bond donor and acceptor, facilitating the formation of bifurcated hydrogen bonds between adjacent molecules [5]. These bifurcated hydrogen bonds between urea groups create extended chains or networks that contribute significantly to crystal stability [5]. Additionally, the primary carboxamide group participates in NH···OC hydrogen bonding, further stabilizing the crystal structure [5].

π-π stacking interactions between the aromatic systems, particularly between the benzene ring and quinoline moiety, provide additional stabilization [5]. These π-π interactions influence the molecular orientation and contribute to the overall packing efficiency within the crystal lattice [5]. The chlorine substituent also participates in weak halogen bonding interactions that fine-tune the crystal packing [1] [2].

The methanesulfonate anion plays a crucial role in crystal packing by serving as a hydrogen bond acceptor and participating in electrostatic interactions with the protonated quinoline nitrogen [1] [2] [5]. The charge-assisted hydrogen bonds formed between the cationic lenvatinib and anionic methanesulfonate contribute significantly to the overall lattice energy [5].

Hirshfeld surface analysis has been employed to quantify and visualize the intermolecular interactions in lenvatinib mesylate crystal structures [16] [17]. This analysis reveals the relative contributions of different interaction types and identifies regions of close intermolecular contact [16] [17]. The fingerprint plots generated from Hirshfeld surface analysis provide detailed information about the nature and distribution of intermolecular interactions [16] [17].

Cocrystallization with Pharmaceutically Relevant Compounds

Lenvatinib-Sulfamerazine Cocrystal

The cocrystal formation between lenvatinib and sulfamerazine represents a successful strategy for modifying the physicochemical properties of the drug [18] [16] [17]. This cocrystal was synthesized through slurry reactive crystallization and characterized using comprehensive analytical techniques [18] [16] [17]. The cocrystal crystallizes in the monoclinic space group and exhibits a 1:1 stoichiometric ratio between lenvatinib and sulfamerazine [18] [16] [17].

Single crystal X-ray diffraction analysis revealed the detailed crystal structure of the lenvatinib-sulfamerazine cocrystal, showing specific hydrogen bonding patterns between the two components [18] [16] [17]. The cocrystal structure is stabilized by complementary hydrogen bonds involving the carboxamide group of lenvatinib and the amino and sulfonamide groups of sulfamerazine [18] [16] [17].

The lenvatinib-sulfamerazine cocrystal demonstrates significantly improved aqueous solubility compared to both lenvatinib free base and commercial lenvatinib mesylate [18] [16] [17]. Dissolution studies in four different media confirmed the enhanced dissolution properties, which translate to potentially improved bioavailability [18] [16] [17]. The cocrystal also exhibits reduced hygroscopicity compared to lenvatinib mesylate, indicating better stability under humid conditions [18] [16] [17].

Stability studies including dynamic vapor sorption analysis, stress testing, and accelerated stability testing confirmed that the lenvatinib-sulfamerazine cocrystal maintains its structural integrity under various environmental conditions [18] [16] [17]. In vitro cytotoxicity assays demonstrated improved anti-hepatoma activity with a decreased IC₅₀ value, suggesting enhanced therapeutic efficacy [18] [16] [17].

Lenvatinib-Salicylic Acid Cocrystal

The lenvatinib-salicylic acid cocrystal represents another successful example of pharmaceutical cocrystal engineering [18] [16] [17]. This cocrystal was prepared using similar crystallization techniques and exhibits distinct properties compared to the individual components [18] [16] [17]. The crystal structure analysis revealed a monoclinic space group with specific intermolecular hydrogen bonding patterns [18] [16] [17].

The formation of the lenvatinib-salicylic acid cocrystal involves hydrogen bonding between the carboxyl and hydroxyl groups of salicylic acid and the appropriate acceptor sites in lenvatinib [18] [16] [17]. These interactions create a stable supramolecular assembly that modifies the solid-state properties of lenvatinib [18] [16] [17].

Solubility enhancement was observed for the lenvatinib-salicylic acid cocrystal across multiple dissolution media, confirming the beneficial effects of cocrystallization [18] [16] [17]. The improved dissolution properties are attributed to the altered crystal packing and reduced lattice energy compared to the pure drug forms [18] [16] [17].

Molecular electrostatic potential analysis and Hirshfeld surface analysis provided detailed insights into the intermolecular interactions responsible for cocrystal stability [18] [16] [17]. These computational studies complement the experimental crystallographic data and enhance understanding of the structure-property relationships in the cocrystal systems [18] [16] [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

522.0975980 g/mol

Monoisotopic Mass

522.0975980 g/mol

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J78384F61

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Kisplyx is indicated for the treatment of adults with advanced renal cell carcinoma (RCC): in combination with pembrolizumab, as first-line treatment (see section 5. 1). in combination with everolimus, following one prior vascular endothelial growth factor (VEGF)-targeted therapy.
Lenvima is indicated as monotherapy for the treatment of adult patients with progressive, locally advanced or metastatic, differentiated (papillary/follicular/Hürthle cell) thyroid carcinoma (DTC), refractory to radioactive iodine (RAI). Lenvima is indicated as monotherapy for the treatment of adult patients with advanced or unresectable hepatocellular carcinoma (HCC) who have received no prior systemic therapy.

NCI Cancer Drugs

Drug: Lenvatinibmesylate
US Brand Name(s): Lenvima
FDA Approval: Yes
Lenvatinib mesylate is approved to be used alone or with other drugs to treat: Endometrial carcinoma that is advanced and got worse after other therapies. It is used with pembrolizumab in patients whose cancer is not microsatellite instability -high (MSI-H) or mismatch repair deficient (dMMR) and cannot be treated with surgery or radiation therapy.¹
Hepatocellular carcinoma (a type of liver cancer ). It is used as first-line treatment in patients whose disease cannot be removed by surgery.
Renal cell carcinoma (a type of kidney cancer ) that is advanced. It is used with everolimus in patients who have already received angiogenesis inhibitor therapy.
Thyroid cancer in certain patients with progressive , recurrent , or metastatic disease that does not respond to treatment with radioactive iodine.
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that lenvatinib mesylate provides a clinical benefit in these patients. Lenvatinib mesylate is also being studied in the treatment of other types of cancer.

Pharmacology

Lenvatinib Mesylate is a synthetic, orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase with potential antineoplastic activity. E7080 blocks VEGFR2 activation by VEGF, resulting in inhibition of the VEGF receptor signal transduction pathway, decreased vascular endothelial cell migration and proliferation, and vascular endothelial cell apoptosis.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE
L01XE29

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

857890-39-2

Wikipedia

Lenvatinib mesylate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Sato N, Beppu T, Kinoshita K, Yuki H, Suyama K, Yuruki H, Motohara T, Chiyonaga S, Akahoshi S. Partial Splenic Embolization for Lenvatinib Therapy-associated Thrombocytopenia Among Patients With Hepatocellular Carcinoma. Anticancer Res. 2019 Dec;39(12):6895-6901. doi: 10.21873/anticanres.13909. PubMed PMID: 31810959.
2: Rinninella E, Cintoni M, Raoul P, Mele MC, De Gaetano AM, Marini MG, Mora V, Gasbarrini A. Minimal impact of lenvatinib (Lenvima®) on muscle mass in advanced hepatocellular carcinoma and implications for treatment duration. Two cases from the REFLECT study. Eur Rev Med Pharmacol Sci. 2019 Nov;23(22):10132-10138. doi: 10.26355/eurrev_201911_19583. PubMed PMID: 31799685.
3: Feng F, Li X, Li R, Li B. The multiple-kinase inhibitor lenvatinib inhibits the proliferation of acute myeloid leukemia cells. Animal Model Exp Med. 2019 Sep 3;2(3):178-184. doi: 10.1002/ame2.12076. eCollection 2019 Sep. PubMed PMID: 31773093; PubMed Central PMCID: PMC6762047.
4: Kudo M. A New Treatment Option for Intermediate-Stage Hepatocellular Carcinoma with High Tumor Burden: Initial Lenvatinib Therapy with Subsequent Selective TACE. Liver Cancer. 2019 Oct;8(5):299-311. doi: 10.1159/000502905. Epub 2019 Sep 18. PubMed PMID: 31768341; PubMed Central PMCID: PMC6872999.
5: Hatanaka T, Kakizaki S, Nagashima T, Namikawa M, Tojima H, Shimada Y, Takizawa D, Naganuma A, Arai H, Sato K, Harimoto N, Shirabe K, Uraoka T. Analyses of objective response rate, progression-free survival, and adverse events in hepatocellular carcinoma patients treated with lenvatinib: A multicenter retrospective study. Hepatol Res. 2019 Nov 23. doi: 10.1111/hepr.13460. [Epub ahead of print] PubMed PMID: 31760660.
6: Aydemirli MD, Kapiteijn E, Ferrier KRM, Ottevanger N, Links TP, van der Horst-Schrivers ANA, Broekman KE, Groenwold RHH, Zwaveling J. Effectiveness and toxicity of lenvatinib in refractory thyroid cancer: Dutch real-life data. Eur J Endocrinol. 2019 Nov 1. pii: EJE-19-0763.R1. doi: 10.1530/EJE-19-0763. [Epub ahead of print] PubMed PMID: 31751307.
7: Kim JJ, McFarlane T, Tully S, Wong WWL. Lenvatinib Versus Sorafenib as First-Line Treatment of Unresectable Hepatocellular Carcinoma: A Cost-Utility Analysis. Oncologist. 2019 Nov 20. pii: theoncologist.2019-0501. doi: 10.1634/theoncologist.2019-0501. [Epub ahead of print] PubMed PMID: 31748341.
8: Honda S, Saitho Y, Sawada K, Hasebe T, Nakajima S, Okumura T. Repeated Perforation of the Gallbladder in a Patient with Hepatocellular Carcinoma Receiving Lenvatinib. Intern Med. 2019 Nov 18. doi: 10.2169/internalmedicine.3806-19. [Epub ahead of print] PubMed PMID: 31735795.
9: Kuzuya T, Ishigami M, Ito T, Ishizu Y, Honda T, Ishikawa T, Fujishiro M. Favorable radiologic antitumor response at 2 weeks after starting lenvatinib for patients with advanced hepatocellular carcinoma. Hepatol Res. 2019 Nov 12. doi: 10.1111/hepr.13452. [Epub ahead of print] PubMed PMID: 31721363.
10: Yamashita T, Kudo M, Ikeda K, Izumi N, Tateishi R, Ikeda M, Aikata H, Kawaguchi Y, Wada Y, Numata K, Inaba Y, Kuromatsu R, Kobayashi M, Okusaka T, Tamai T, Kitamura C, Saito K, Haruna K, Okita K, Kumada H. REFLECT-a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset. J Gastroenterol. 2019 Nov 12. doi: 10.1007/s00535-019-01642-1. [Epub ahead of print] PubMed PMID: 31720835.
11: Sasaki R, Fukushima M, Haraguchi M, Miuma S, Miyaaki H, Hidaka M, Eguchi S, Matsuo S, Tajima K, Matsuzaki T, Hashimoto S, Ooba K, Kugiyama Y, Yatsuhashi H, Motoyoshi Y, Shigeno M, Kinoshita N, Nakao K. Response to Lenvatinib Is Associated with Optimal RelativeDose Intensity in Hepatocellular Carcinoma: Experience in Clinical Settings. Cancers (Basel). 2019 Nov 10;11(11). pii: E1769. doi: 10.3390/cancers11111769. PubMed PMID: 31717674.
12: Hida T, Velcheti V, Reckamp KL, Nokihara H, Sachdev P, Kubota T, Nakada T, Dutcus CE, Ren M, Tamura T. A phase 2 study of lenvatinib in patients with RET fusion-positive lung adenocarcinoma. Lung Cancer. 2019 Dec;138:124-130. doi: 10.1016/j.lungcan.2019.09.011. Epub 2019 Sep 16. PubMed PMID: 31710864.
13: Ogasawara S, Mihara Y, Kondo R, Kusano H, Akiba J, Yano H. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. Anticancer Res. 2019 Nov;39(11):5973-5982. doi: 10.21873/anticanres.13802. PubMed PMID: 31704822.
14: Liu Z, Li X, He X, Xu Y, Wang X. Complete response to the combination of Lenvatinib and Pembrolizumab in an advanced hepatocellular carcinoma patient: a case report. BMC Cancer. 2019 Nov 8;19(1):1062. doi: 10.1186/s12885-019-6287-8. PubMed PMID: 31703571; PubMed Central PMCID: PMC6839182.
15: Chen WX, Li GX, Hu ZN, Zhu P, Zhang BX, Ding ZY. Significant response to anti-PD-1 based immunotherapy plus lenvatinib for recurrent intrahepatic cholangiocarcinoma with bone metastasis: A case report and literature review. Medicine (Baltimore). 2019 Nov;98(45):e17832. doi: 10.1097/MD.0000000000017832. Review. PubMed PMID: 31702638; PubMed Central PMCID: PMC6855517.
16: Hou FJ, Guo LX, Zheng KY, Song JN, Wang Q, Zheng YG. Chelidonine enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells. Onco Targets Ther. 2019 Aug 19;12:6685-6697. doi: 10.2147/OTT.S215103. eCollection 2019. PubMed PMID: 31695406; PubMed Central PMCID: PMC6707434.
17: Chen X, Zhang Y, Zhang N, Ge Y, Jia W. Lenvatinib combined nivolumab injection followed by extended right hepatectomy is a feasible treatment for patients with massive hepatocellular carcinoma: a case report. Onco Targets Ther. 2019 Sep 9;12:7355-7359. doi: 10.2147/OTT.S217123. eCollection 2019. PubMed PMID: 31686845; PubMed Central PMCID: PMC6752163.
18: Tada T, Kumada T, Hiraoka A, Michitaka K, Atsukawa M, Hirooka M, Tsuji K, Ishikawa T, Takaguchi K, Kariyama K, Itobayashi E, Tajiri K, Shimada N, Shibata H, Ochi H, Toyoda H, Nouso K, Tsutsui A, Nagano T, Itokawa N, Hayama K, Imai M, Joko K, Koizumi Y, Hiasa Y. Safety and efficacy of lenvatinib in elderly patients with unresectable hepatocellular carcinoma: A multicenter analysis with propensity score matching. Hepatol Res. 2019 Oct 29. doi: 10.1111/hepr.13427. [Epub ahead of print] PubMed PMID: 31660700.
19: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547897/ PubMed PMID: 31643233.
20: Molinaro E, Viola D, Viola N, Falcetta P, Orsolini F, Torregrossa L, Vagli P, Ribechini A, Materazzi G, Vitti P, Elisei R. Lenvatinib Administered via Nasogastric Tube in Poorly Differentiated Thyroid Cancer. Case Rep Endocrinol. 2019 Sep 18;2019:6831237. doi: 10.1155/2019/6831237. eCollection 2019. PubMed PMID: 31641541; PubMed Central PMCID: PMC6766666.

Explore Compound Types